molecular formula C23H24Cl2N4 B11035083 N-(3,4-dichlorophenyl)-4-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)pyrimidin-2-amine

N-(3,4-dichlorophenyl)-4-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)pyrimidin-2-amine

Cat. No.: B11035083
M. Wt: 427.4 g/mol
InChI Key: MNCQOWCZZUEOIL-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)pyrimidin-2-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the 3,4-dichlorophenyl and tetrahydroquinolinyl groups through various coupling reactions. Common reagents used in these reactions include halogenating agents, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of specific atoms or groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activity and potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-pyrimidin-2-amine: Lacks the tetrahydroquinolinyl group.

    4-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)pyrimidin-2-amine: Lacks the 3,4-dichlorophenyl group.

Uniqueness

N-(3,4-dichlorophenyl)-4-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)pyrimidin-2-amine is unique due to the presence of both the 3,4-dichlorophenyl and tetrahydroquinolinyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Conclusion

This compound is a compound with significant potential in various scientific and industrial applications. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject for further research and development.

Properties

Molecular Formula

C23H24Cl2N4

Molecular Weight

427.4 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-4-(2,2,4,7-tetramethyl-3,4-dihydro-1H-quinolin-6-yl)pyrimidin-2-amine

InChI

InChI=1S/C23H24Cl2N4/c1-13-9-21-17(14(2)12-23(3,4)29-21)11-16(13)20-7-8-26-22(28-20)27-15-5-6-18(24)19(25)10-15/h5-11,14,29H,12H2,1-4H3,(H,26,27,28)

InChI Key

MNCQOWCZZUEOIL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C1C=C(C(=C2)C)C3=NC(=NC=C3)NC4=CC(=C(C=C4)Cl)Cl)(C)C

Origin of Product

United States

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